molecular formula C8H11N5S B15218240 3-(6-Amino-9H-purin-9-yl)propane-1-thiol CAS No. 88946-40-1

3-(6-Amino-9H-purin-9-yl)propane-1-thiol

Cat. No.: B15218240
CAS No.: 88946-40-1
M. Wt: 209.27 g/mol
InChI Key: KVOYSWDGQISIBJ-UHFFFAOYSA-N
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Description

3-(6-Amino-9H-purin-9-yl)propane-1-thiol is a purine derivative structurally characterized by a 6-amino substituent on the adenine base (6-amino-9H-purine) and a propane-1-thiol chain attached to the N9 position. The thiol group enhances its ability to form disulfide bonds or interact with metal ions, making it relevant in drug design, biochemical probes, and nanotechnology .

Properties

CAS No.

88946-40-1

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

3-(6-aminopurin-9-yl)propane-1-thiol

InChI

InChI=1S/C8H11N5S/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h4-5,14H,1-3H2,(H2,9,10,11)

InChI Key

KVOYSWDGQISIBJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCS)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-9H-purin-9-yl)propane-1-thiol typically involves the reaction of 6-amino-9H-purine with a suitable thiolating agent. One common method involves the use of 1-bromo-3-diazo-propan-2-one as a precursor . The reaction is carried out under controlled conditions, often involving the use of bases such as sodium ethylate or potassium carbonate, and temperatures ranging from 0°C to 100°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-9H-purin-9-yl)propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The amino group on the purine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Substituted purine derivatives with different functional groups.

Scientific Research Applications

3-(6-Amino-9H-purin-9-yl)propane-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Amino-9H-purin-9-yl)propane-1-thiol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that modify biological molecules. It may also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Structural Features and Physicochemical Properties

Compound Name Purine Substituent Chain Structure Terminal Group Key Properties/Applications Evidence Source
This compound 6-Amino Propane Thiol (-SH) High reactivity (disulfide formation), potential enzyme inhibition
3-(6-Chloro-purin-9-yl)-propan-1-ol 6-Chloro Propane Hydroxyl (-OH) Lower nucleophilicity; possible prodrug candidate
(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol 6-Amino Propane (branched) Hydroxyl (-OH) Stereospecific interactions; antiviral research
DZ2002 (Methyl (S)-4-(6-amino-9H-purin-9-yl)-2-hydroxybutanoate) 6-Amino Butanoate ester Ester (-COOCH3) SAHH inhibitor; improved metabolic stability
8-[(6-Iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(isopropylamino)propyl]purin-6-amine 6-Amino Propane with isopropylamino Thioether (-S-) and amine Anticancer activity; complex target binding

Key Observations:

Purine Substituent: The 6-amino group (as in the target compound and DZ2002) enhances hydrogen-bonding capacity compared to 6-chloro derivatives (e.g., ), which may reduce toxicity but increase metabolic stability .

Chain Length and Terminal Groups: Thiol-terminated chains (target compound) exhibit higher reactivity but lower stability compared to hydroxyl or ester-terminated analogs (e.g., DZ2002) . Branched chains, as in (S)-1-(6-amino-9H-purin-9-yl)propan-2-ol, introduce stereochemical complexity, affecting receptor binding .

Biological Activity :

  • Thiol-containing compounds (e.g., target compound) may act as enzyme inhibitors via covalent bonding (e.g., disulfide bridges with cysteines) .
  • Chloro-substituted purines () are often prodrugs, requiring in vivo activation to exert toxicity .

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